Cholesteryl lignocerate
Overview
Description
. It is a compound formed by the esterification of cholesterol with lignoceric acid, a very long-chain fatty acid. Cholesteryl lignocerate is significant in various biological processes and has been studied for its role in diseases such as adrenoleukodystrophy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl lignocerate can be synthesized through the esterification of cholesterol with lignoceric acid. A common method involves the use of thionyl chloride as a catalyst to facilitate the condensation reaction . The reaction typically occurs in an organic solvent such as chloroform or methanol, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using similar catalysts and solvents as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Cholesteryl lignocerate primarily undergoes hydrolysis reactions. Hydrolysis of this compound can be catalyzed by acid lipase, resulting in the breakdown of the ester bond to yield cholesterol and lignoceric acid .
Common Reagents and Conditions:
Oxidation and Reduction:
Major Products:
Scientific Research Applications
Cholesteryl lignocerate has several applications in scientific research:
Mechanism of Action
Cholesteryl lignocerate exerts its effects primarily through its role in lipid metabolism. It is hydrolyzed by acid lipase, releasing cholesterol and lignoceric acid . This hydrolysis is crucial for maintaining cellular lipid homeostasis and preventing the accumulation of very long-chain fatty acids, which can be detrimental to cellular function .
Comparison with Similar Compounds
Cholesteryl Oleate: Another cholesterol ester, formed with oleic acid, commonly found in human tissues.
Cholesteryl Linoleate: Formed with linoleic acid, it is involved in lipid storage and metabolism.
Cholesteryl Palmitate: Formed with palmitic acid, it is a major component of lipid droplets in cells.
Uniqueness: Cholesteryl lignocerate is unique due to its very long-chain fatty acid component, lignoceric acid. This distinguishes it from other cholesterol esters, which typically have shorter fatty acid chains. The presence of lignoceric acid makes this compound particularly relevant in the study of diseases involving very long-chain fatty acid metabolism .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetracosanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H92O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h32,41-42,44-48H,7-31,33-40H2,1-6H3/t42-,44+,45+,46-,47+,48+,50+,51-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUHTLRUMQYZJF-LTRCVRFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H92O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993788 | |
Record name | Cholest-5-en-3-yl tetracosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73024-96-1 | |
Record name | Cholest-5-en-3-ol (3β)-, 3-tetracosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73024-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl lignocerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-yl tetracosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHOLESTERYL LIGNOCERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HQM4PIN2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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